1-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a piperazine ring substituted with a bromo-isopropylphenoxy group and an ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:
Formation of the bromo-isopropylphenoxy intermediate: This step involves the bromination of 2-isopropylphenol to obtain 4-bromo-2-isopropylphenol.
Etherification: The 4-bromo-2-isopropylphenol is then reacted with 2-(2-chloroethoxy)ethanol under basic conditions to form 2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethanol.
Piperazine coupling: The intermediate is then reacted with 1-methylpiperazine in the presence of a suitable base to form the final product.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The phenoxy and piperazine moieties can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The ethoxyethyl chain can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Products with different substituents replacing the bromo group.
Oxidation: Oxidized derivatives of the phenoxy or piperazine rings.
Reduction: Reduced derivatives of the phenoxy or piperazine rings.
Hydrolysis: Cleaved products of the ethoxyethyl chain.
Scientific Research Applications
1-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interaction with biological systems, including its binding to receptors or enzymes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
- 1-{2-[2-(4-chloro-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride
- 1-{2-[2-(4-fluoro-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride
- 1-{2-[2-(4-methyl-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride
Comparison:
- Substituent Effects: The presence of different halogen substituents (bromo, chloro, fluoro) can significantly affect the compound’s reactivity, biological activity, and physical properties.
- Unique Features: The bromo substituent in 1-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride may confer unique reactivity and binding properties compared to its chloro or fluoro analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-[2-(4-bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BrN2O2.ClH/c1-15(2)17-14-16(19)4-5-18(17)23-13-12-22-11-10-21-8-6-20(3)7-9-21;/h4-5,14-15H,6-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNERANMIKBZRGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCOCCN2CCN(CC2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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